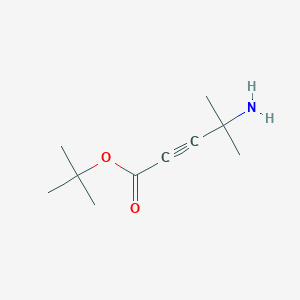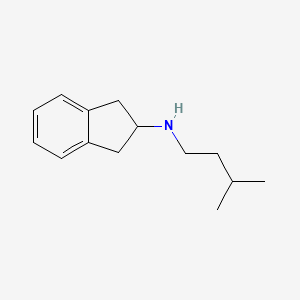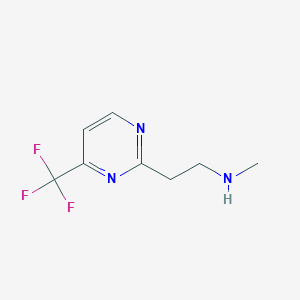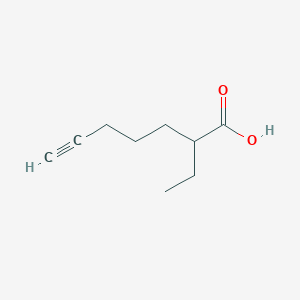
5-Methyl-1-(2-methylbenzyl)-1h-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1-(2-methylbenzyl)-1h-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of a methyl group at the 5-position and a 2-methylbenzyl group attached to the nitrogen atom at the 1-position of the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(2-methylbenzyl)-1h-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzylamine with 5-methyl-1H-pyrazole-4-carboxylic acid under dehydrating conditions. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-methylbenzylamine is coupled with a halogenated pyrazole precursor in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent addition to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
5-Methyl-1-(2-methylbenzyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction reactions produce reduced pyrazole derivatives.
科学研究应用
5-Methyl-1-(2-methylbenzyl)-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-Methyl-1-(2-methylbenzyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
1-(2-Methylbenzyl)-1H-pyrazol-4-amine: Similar structure but lacks the methyl group at the 5-position.
5-Methyl-1H-pyrazol-4-amine: Similar structure but lacks the 2-methylbenzyl group.
Uniqueness
5-Methyl-1-(2-methylbenzyl)-1h-pyrazol-4-amine is unique due to the presence of both the 5-methyl and 2-methylbenzyl groups, which may confer specific chemical and biological properties not observed in similar compounds
属性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC 名称 |
5-methyl-1-[(2-methylphenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-9-5-3-4-6-11(9)8-15-10(2)12(13)7-14-15/h3-7H,8,13H2,1-2H3 |
InChI 键 |
OPEBATGCYSRYMO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CN2C(=C(C=N2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B13638354.png)


![3-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13638369.png)


![tert-butylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B13638389.png)

![6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13638412.png)





